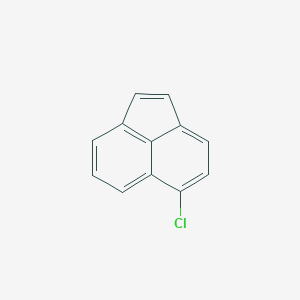

Acenaphthylene, 5-chloro-

Description

Significance of Halogenated Polycyclic Aromatic Hydrocarbons in Contemporary Chemical Research

Halogenated polycyclic aromatic hydrocarbons (HPAHs) are a class of compounds that have garnered significant attention in modern chemical research. researchgate.net These compounds are derivatives of polycyclic aromatic hydrocarbons (PAHs), where one or more hydrogen atoms are replaced by halogens such as chlorine, bromine, or fluorine. mdpi.com HPAHs are recognized for their widespread presence in the environment, arising from both natural and anthropogenic sources, including combustion processes. researchgate.net Their significance stems from their unique chemical and physical properties, which can differ substantially from their parent PAHs. ontosight.ai The introduction of a halogen atom can alter the electronic nature, reactivity, and biological activity of the molecule, making HPAHs valuable subjects for study in various fields, including materials science and environmental chemistry. ontosight.aiacs.org Research into HPAHs is crucial for understanding their behavior, potential applications, and environmental impact. researchgate.netnih.gov

The Acenaphthylene (B141429) Framework as a Foundation for Structural Elaboration

Acenaphthylene is a polycyclic aromatic hydrocarbon consisting of a naphthalene (B1677914) core with an ethylene (B1197577) bridge connecting positions 1 and 8. nih.govwikipedia.org This unique, rigid, and planar structure serves as an excellent scaffold for chemical modification and the synthesis of more complex molecules. guidechem.comdatapdf.com The acenaphthylene framework is a constituent of coal tar and can be synthesized through the dehydrogenation of acenaphthene (B1664957). atamanchemicals.com Its chemical reactivity allows for a variety of transformations, making it a versatile building block in organic synthesis. datapdf.com The presence of the ethylene bridge introduces strain, which influences its chemical properties and reactivity. Functionalization of the acenaphthylene core can lead to materials with interesting photophysical and electronic properties, with applications in dyes, pigments, and polymers. nih.govatamanchemicals.com

Specific Research Focus: 5-Chloroacenaphthylene within the Halogenated Acenaphthylene Class

Within the broad class of halogenated acenaphthylenes, 5-chloroacenaphthylene stands out as a compound of specific research interest. This molecule is a derivative of acenaphthylene with a chlorine atom substituted at the 5-position of the aromatic ring. ontosight.ai The introduction of the chlorine atom at this specific position influences the molecule's reactivity and potential for further chemical transformations. Research on 5-chloroacenaphthylene often focuses on its synthesis, characterization, and its utility as an intermediate in the preparation of other functionalized acenaphthylene derivatives. For instance, the chlorine atom can be displaced through nucleophilic substitution reactions, providing a pathway to a variety of 5-substituted acenaphthylenes. rsc.org Studies have also explored its behavior in acylation reactions, which can lead to the formation of isomeric ketone products. acs.org

Chemical and Physical Properties of 5-Chloroacenaphthylene

5-Chloroacenaphthylene is a chlorinated derivative of the polycyclic aromatic hydrocarbon acenaphthene. chemicalbook.com It is also referred to as 5-chloroacenaphthene. ontosight.ai The physical and chemical properties of this compound are influenced by its molecular structure, which includes a naphthalene system with an ethylene bridge and a chlorine substituent.

Interactive Data Table: Physicochemical Properties of 5-Chloroacenaphthylene

| Property | Value | Unit | Source |

| Molecular Formula | C12H9Cl | chemeo.com | |

| Molecular Weight | 188.65 | g/mol | chemeo.com |

| Appearance | White or light yellow crystalline solid | ontosight.ai | |

| Melting Point | 120-125 | °C | ontosight.ai |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.592 | chemeo.com | |

| Water Solubility (log10WS) | -4.62 | mol/l | chemeo.com |

Note: The properties listed are for the related compound 5-chloroacenaphthene, as data for 5-chloroacenaphthylene is limited. The structures are closely related, with acenaphthylene having a double bond in the ethylene bridge.

Synthesis and Reactivity of 5-Chloroacenaphthylene

The synthesis and reactivity of 5-chloroacenaphthylene are key areas of investigation for chemists working with functionalized polycyclic aromatic hydrocarbons.

Synthesis of 5-Chloroacenaphthylene

One documented method for the preparation of 5-chloroacenaphthylene involves the nucleophilic displacement of the chlorine atom from a precursor molecule. rsc.org While specific, detailed synthesis routes for 5-chloroacenaphthylene itself are not extensively published in the provided search results, the synthesis of its precursor, 5-chloroacenaphthene, is more established. 5-Chloroacenaphthene can be prepared through the chlorination of acenaphthene.

Reactivity of 5-Chloroacenaphthylene

The reactivity of 5-chloroacenaphthylene is characterized by reactions involving both the chlorinated aromatic ring and the ethylene bridge.

Nucleophilic Displacement: The chlorine atom at the 5-position is susceptible to nucleophilic displacement. For example, it reacts with sodium ethoxide to yield 5-ethoxyacenaphthylene. rsc.org This type of reaction demonstrates the utility of 5-chloroacenaphthylene as a precursor for introducing various functional groups at the 5-position.

Acylation: The Friedel-Crafts acylation of the related compound, 5-chloroacenaphthene, with acetyl chloride in the presence of aluminum chloride has been shown to produce two isomeric ketones: 3-acetyl-5-chloroacenaphthene and 3-acetyl-6-chloroacenaphthene. acs.org This indicates that the chlorine substituent directs the incoming acyl group to the 3-position. A similar reactivity pattern would be expected for 5-chloroacenaphthylene.

Research Applications and Findings

Research on 5-chloroacenaphthylene and related compounds has provided valuable insights into the chemistry of halogenated polycyclic aromatic hydrocarbons.

Role as a Chemical Intermediate

A primary application of 5-chloroacenaphthylene in research is its role as a chemical intermediate. ontosight.ai Its ability to undergo nucleophilic substitution allows for the synthesis of a range of 5-substituted acenaphthylene derivatives. rsc.org These derivatives can then be used to build more complex molecular architectures for applications in materials science, such as the synthesis of dyes and pigments. ontosight.ai

Studies on Reaction Mechanisms

Investigations into the reactions of 5-chloroacenaphthylene contribute to a fundamental understanding of reaction mechanisms in substituted aromatic systems. The study of its acylation, for example, provides data on the directing effects of substituents on the acenaphthylene ring system. acs.org This knowledge is crucial for designing synthetic routes to specifically targeted molecules.

Structure

3D Structure

Properties

CAS No. |

13846-77-0 |

|---|---|

Molecular Formula |

C12H7Cl |

Molecular Weight |

186.63 g/mol |

IUPAC Name |

5-chloroacenaphthylene |

InChI |

InChI=1S/C12H7Cl/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H |

InChI Key |

VTEHXZOGYXPKKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=CC=C(C3=C1)Cl)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloroacenaphthylene and Its Derivatives

Direct Halogenation Strategies

Direct chlorination of the acenaphthylene (B141429) core presents a straightforward approach to 5-chloroacenaphthylene. However, controlling the regioselectivity of this reaction is a significant challenge due to the electronic nature of the acenaphthylene system.

Electrophilic Chlorination Approaches

Electrophilic aromatic halogenation is a fundamental reaction for the synthesis of aryl halides. wikipedia.org In the case of acenaphthylene, the π-system is susceptible to attack by electrophiles. The reaction with chlorine in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃, is the conventional method for electrophilic chlorination. wikipedia.org The regioselectivity of this reaction on acenaphthylene is influenced by the electron density of the aromatic rings. The positions most susceptible to electrophilic attack are generally the 3-, 5-, and 8-positions. Vigorous reaction conditions can lead to the formation of polychlorinated products. nih.gov

| Catalyst | Reagent | Solvent | Outcome |

| FeCl₃ | Cl₂ | CCl₄ | Mixture of chlorinated acenaphthylenes |

| AlCl₃ | Cl₂ | CS₂ | Mixture of chlorinated acenaphthylenes |

| SO₂Cl₂ | Organocatalyst | Various | Selective chlorination of diverse aromatics acs.org |

This table presents plausible conditions for electrophilic chlorination of acenaphthylene based on general principles of aromatic halogenation.

Radical-Mediated Chlorination

Radical-mediated chlorination offers an alternative pathway that can sometimes provide different regioselectivity compared to electrophilic methods. These reactions typically involve the generation of chlorine radicals, which can then react with the aromatic substrate. eurekalert.org The reaction of acenaphthylene with hydroxyl radicals has been studied, indicating its susceptibility to radical attack. nih.gov While direct radical chlorination of acenaphthylene to form 5-chloroacenaphthylene is not extensively documented, methods for site-selective aliphatic C–H chlorination using N-chloroamides have been developed, suggesting the potential for selective functionalization under radical conditions. nih.gov

| Radical Source | Conditions | Substrate | Outcome |

| N-Chloroamides | Photochemical/Thermal | Aliphatic C-H bonds | Site-selective chlorination nih.gov |

| Cl₂ | UV light | Alkanes | Non-selective chlorination nih.gov |

This table illustrates general approaches to radical chlorination that could be adapted for acenaphthylene.

Precursor-Based Synthesis and Functionalization

Due to the challenges in controlling regioselectivity during direct chlorination, precursor-based syntheses are often preferred for obtaining specific isomers like 5-chloroacenaphthylene.

Derivatization from Acenaphthene (B1664957) Analogues (e.g., 5-chloroacenaphthene)

A common and effective strategy for the synthesis of 5-chloroacenaphthylene involves the dehydrogenation of 5-chloroacenaphthene. Acenaphthene can be readily halogenated to produce 5-haloacenaphthenes. acs.orgacs.org Specifically, the chlorination of acenaphthene can yield 5-chloroacenaphthene, which can then be dehydrogenated to the corresponding acenaphthylene. acs.orgtpsgc-pwgsc.gc.ca This two-step process allows for better control over the position of the chlorine substituent. The dehydrogenation is typically achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or chloranil. beilstein-journals.org

| Starting Material | Reagent(s) | Product | Yield | Reference |

| Acenaphthene | Cl₂ | 5-Chloroacenaphthene | - | acs.org |

| 5-Chloroacenaphthene | DDQ or Chloranil | 5-Chloroacenaphthylene | - | beilstein-journals.org |

This table outlines the synthetic route from acenaphthene to 5-chloroacenaphthylene.

Transformations from Substituted Acenaphthenequinones

Acenaphthenequinone (B41937) and its derivatives are versatile starting materials for the synthesis of various acenaphthylene compounds. researchgate.netbibliomed.org Halogenated acenaphthenequinones can be prepared through direct halogenation of acenaphthenequinone. For instance, treatment with N-bromosuccinimide can yield 5-bromoacenaphthenequinone. nih.govmdpi.com While direct chlorination methods for acenaphthenequinone to the 5-chloro derivative are less specifically described, analogous reactions suggest this possibility. The resulting 5-chloroacenaphthenequinone can then be transformed into 5-chloroacenaphthylene through a sequence of reduction and elimination reactions.

| Starting Material | Reagent | Intermediate | Final Product | Reference |

| Acenaphthenequinone | Halogenating agent | 5-Haloacenaphthenequinone | 5-Haloacenaphthylene | nih.govmdpi.com |

| 5-Haloacenaphthenequinone | Reducing agent, then elimination | - | 5-Haloacenaphthylene | - |

This table illustrates a potential synthetic pathway from acenaphthenequinone.

Annulation Reactions for Acenaphthylene Core Formation

Modern synthetic methods, particularly transition metal-catalyzed annulation reactions, provide powerful tools for constructing the acenaphthylene core with pre-installed substituents. researchgate.netresearchgate.netsemanticscholar.org These methods often involve the cyclization of appropriately substituted precursors. For example, palladium-catalyzed cyclopentaannulation reactions of halogenated naphthalenes with alkynes can lead to the formation of the acenaphthylene skeleton. researchgate.netresearchgate.netsemanticscholar.org By starting with a chloro-substituted naphthalene (B1677914) derivative, it is conceivable to synthesize 5-chloroacenaphthylene derivatives. Another approach involves the Rh-catalyzed tandem C-H penta- and hexaannulation of aryl alkyl ketones with acetylenedicarboxylates. dntb.gov.ua Furthermore, Pd-catalyzed Suzuki-Miyaura coupling followed by intramolecular C-H arylation of 1,8-dihalonaphthalenes with heteroarylboronic acids has been used to synthesize acenaphthylene-fused heteroarenes. beilstein-journals.org

| Reaction Type | Catalyst | Starting Materials | Product Type | Reference |

| Tandem C-H Annulation | Rhodium | Aryl alkyl ketone, Acetylenedicarboxylate | Acenaphthylene-containing PAHs | dntb.gov.ua |

| Cyclopentaannulation | Palladium | Halogenated naphthalenes, Alkynes | Acenaphthylene derivatives | researchgate.netresearchgate.netsemanticscholar.org |

| Suzuki-Miyaura/C-H Arylation | Palladium | 1,8-Dihalonaphthalenes, Heteroarylboronic acids | Acenaphthylene-fused heteroarenes | beilstein-journals.org |

This table summarizes modern annulation strategies for the synthesis of the acenaphthylene core.

Stereoselective Synthetic Pathways to Chiral 5-Chloroacenaphthylene Derivatives (e.g., diols)

The creation of chiral derivatives of 5-chloroacenaphthylene, particularly vicinal diols, can be accomplished through stereoselective dihydroxylation of the alkene functionality. A prominent and highly effective method for this transformation is the Sharpless asymmetric dihydroxylation. wikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity. wikipedia.org

The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, to the double bond of 5-chloroacenaphthylene. wikipedia.org This forms a cyclic osmate ester intermediate. Subsequent hydrolysis of this intermediate yields the chiral diol and regenerates the osmium catalyst, which is reoxidized by a stoichiometric co-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO). wikipedia.org

The stereochemical outcome of the dihydroxylation is dictated by the choice of the chiral ligand. The two most common ligands are derived from dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). Use of (DHQ)₂-PHAL generally provides the (R,R)-diol, while (DHQD)₂-PHAL yields the (S,S)-diol.

Table 1: Expected Products of Sharpless Asymmetric Dihydroxylation of 5-Chloroacenaphthylene

| Chiral Ligand | Reagents | Expected Diol Product |

| (DHQ)₂-PHAL | OsO₄ (cat.), K₃Fe(CN)₆, K₂CO₃, t-BuOH/H₂O | (1R,2R)-5-chloro-1,2-dihydroacenaphthylene-1,2-diol |

| (DHQD)₂-PHAL | OsO₄ (cat.), K₃Fe(CN)₆, K₂CO₃, t-BuOH/H₂O | (1S,2S)-5-chloro-1,2-dihydroacenaphthylene-1,2-diol |

Catalytic Approaches in 5-Chloroacenaphthylene Synthesis (e.g., Palladium-catalyzed reactions)

The chlorine atom on the aromatic ring of 5-chloroacenaphthylene makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of derivatives. libretexts.org Although specific examples with 5-chloroacenaphthylene are not extensively documented, the reactivity of aryl chlorides in these transformations is well-established. nih.gov

The general catalytic cycle for these reactions involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with a suitable coupling partner, and finally, reductive elimination to yield the product and regenerate the palladium(0) catalyst. youtube.com

Several key palladium-catalyzed reactions could be applied to 5-chloroacenaphthylene:

Suzuki-Miyaura Coupling: This reaction involves the coupling of 5-chloroacenaphthylene with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org This would lead to the formation of 5-aryl or 5-vinyl-substituted acenaphthylenes.

Heck Coupling: The Heck reaction would couple 5-chloroacenaphthylene with an alkene in the presence of a palladium catalyst and a base. youtube.com This would result in the formation of a new carbon-carbon bond at the 5-position, yielding a substituted acenaphthylene with an extended conjugated system.

Sonogashira Coupling: This reaction enables the coupling of 5-chloroacenaphthylene with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. youtube.com This method would produce 5-alkynylacenaphthylenes.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine. Applying this to 5-chloroacenaphthylene would allow for the synthesis of 5-aminoacenaphthylene derivatives.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of 5-Chloroacenaphthylene

| Reaction Name | Coupling Partner | Catalyst System | Expected Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | 5-Aryl or 5-Vinyl-acenaphthylene |

| Heck | Alkene | Pd(0) catalyst, Base | 5-Alkenyl-acenaphthylene |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-acenaphthylene |

| Buchwald-Hartwig | Amine (R-NH₂) | Pd(0) catalyst, Base | 5-Amino-acenaphthylene |

Reaction Mechanisms and Chemical Reactivity of 5 Chloroacenaphthylene

Mechanistic Investigations of Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 5-chloroacenaphthylene, although specific mechanistic studies on this compound are not extensively documented. In general, SNAr reactions involve the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group, such as a halogen. capes.gov.bryoutube.comlibretexts.org The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comyoutube.com The subsequent elimination of the leaving group restores the aromaticity of the ring.

For SNAr to occur, the aromatic ring usually requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com In the case of 5-chloroacenaphthylene, the acenaphthylene (B141429) ring system itself can influence the electron density at the C-5 position. The reactivity of aryl halides in SNAr reactions is also dependent on the nature of the halogen, with the C-F bond being the most reactive and the C-I bond being the least. youtube.com Therefore, while the chlorine atom in 5-chloroacenaphthylene can be displaced by strong nucleophiles, the reaction conditions and the specific nucleophile would be critical in determining the feasibility and outcome of the substitution.

Addition Reactions and Cycloadditions (e.g., Diels-Alder reactions)

The ethylene (B1197577) bridge in acenaphthylene and its derivatives can participate in addition and cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. mnstate.eduwikipedia.orglibretexts.orglibretexts.org In this reaction, a conjugated diene reacts with a dienophile. mnstate.eduwikipedia.orglibretexts.orglibretexts.org Acenaphthylene itself can act as a dienophile due to the double bond in its five-membered ring. The reactivity in Diels-Alder reactions is governed by the electronic properties of both the diene and the dienophile. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction. libretexts.orglibretexts.org

While there is a lack of specific studies on the Diels-Alder reactions of 5-chloroacenaphthylene, it is conceivable that it could act as a dienophile. The chlorine atom, being electron-withdrawing, might influence the dienophilic character of the double bond. The reaction would likely proceed with a diene, leading to the formation of a complex polycyclic adduct. The stereochemistry of the Diels-Alder reaction is highly specific, with the relative stereochemistry of the dienophile being retained in the product. wikipedia.orglibretexts.orglibretexts.org The reaction also typically favors the formation of the endo product due to secondary orbital interactions. wikipedia.orgmasterorganicchemistry.com

Photochemical Reactivity and Transformations

The photochemical behavior of chlorinated aromatic hydrocarbons is of significant environmental interest. While specific photochemical studies on 5-chloroacenaphthylene are scarce, the general principles of PAH photochemistry can be applied. Aromatic molecules absorb ultraviolet (UV) radiation, which can lead to electronic excitation and subsequent chemical reactions. For chlorinated aromatic compounds, photolysis can lead to the cleavage of the carbon-chlorine bond, generating aryl radicals. These highly reactive species can then undergo a variety of reactions, such as hydrogen abstraction from the solvent or other molecules, or reactions with oxygen to form oxygenated products.

The presence of chlorine atoms on an aromatic ring can also influence the pathways of photodegradation. Studies on other chlorinated phenolic substances have shown that illumination can lead to the formation of both adsorbable and non-adsorbable chlorinated products, including chloride ions. youtube.com The toxicity of the photoproducts can sometimes be greater than the parent compound. youtube.com Therefore, the photochemical transformation of 5-chloroacenaphthylene in the environment could lead to a variety of degradation products with different chemical and toxicological properties.

Thermochemical Behavior and Pyrolysis Mechanisms of Chlorinated Acenaphthylenes

The high-temperature chemistry of chlorinated hydrocarbons is relevant to understanding combustion processes and the formation of pollutants. The pyrolysis of chlorinated acenaphthylenes is a complex process involving various degradation and rearrangement pathways. nih.govrsc.orgresearchgate.net

Studies on the pyrolysis of chlorinated hydrocarbons have shown that dechlorination is a key process. nih.gov In the case of aromatic chlorinated compounds, the scission of the C-Cl bond is a significant step. nih.gov The pyrolysis of chlorinated acenaphthylenes can lead to the formation of a variety of products, including less chlorinated or non-chlorinated acenaphthylene, as well as larger polycyclic aromatic hydrocarbons through growth reactions. The mechanism of pyrolysis can be influenced by temperature, pressure, and the presence of other chemical species. nih.govrsc.org

Table 1: General Pyrolysis Mechanisms of Chlorinated Hydrocarbons

| Mechanism | Description |

| Dehydrochlorination | Elimination of HCl from the molecule, typically from adjacent carbon atoms. |

| C-Cl Bond Scission | Homolytic or heterolytic cleavage of the carbon-chlorine bond to form radical or ionic species. |

| Rearrangement | Isomerization of the carbon skeleton or migration of substituents. |

| Growth Reactions | Combination of smaller fragments to form larger, more complex molecules. |

This table presents general mechanisms observed in the pyrolysis of chlorinated hydrocarbons and may be applicable to 5-chloroacenaphthylene.

Radical Reactions and Growth Pathways (e.g., in fullerene formation)

Radical reactions play a crucial role in many high-temperature chemical processes, including the formation of fullerenes and other carbon nanostructures. researchgate.net The pyrolysis of chlorinated hydrocarbons can generate a variety of radical species. In the context of chlorinated acenaphthylenes, the cleavage of the C-Cl bond can produce an acenaphthylenyl radical. This radical can then participate in a series of reactions that lead to the growth of larger molecular structures.

Research has suggested that chlorinated PAHs, including derivatives of acenaphthylene, can be precursors in the formation of fullerenes. The presence of chlorine is thought to influence the isomerization and growth pathways that ultimately lead to the formation of the caged fullerene structure. The mechanism is believed to involve a series of cyclization and rearrangement steps, with radical species playing a central role in the propagation of these reactions.

Isomerization Pathways and Halogen Effects in Acenaphthylene Systems

Under thermal stress, polycyclic aromatic hydrocarbons and their derivatives can undergo isomerization reactions, leading to the formation of different structural isomers. For chlorinated acenaphthylenes, the position of the chlorine atom can migrate around the aromatic system.

The presence of a halogen substituent can have a significant effect on the energetics and mechanisms of these isomerization pathways. Theoretical studies have suggested that the chlorine atom can facilitate certain rearrangement processes, such as the migration of the five-membered ring in the acenaphthylene system. This "halogen effect" can be attributed to the influence of the halogen on the stability of intermediates and transition states in the isomerization process. The specific isomerization pathways and the role of the chlorine atom are areas of active research, often investigated through computational chemistry methods.

Gas-Phase Reactions with Atmospheric Species (e.g., chlorine atoms)

The atmospheric fate of 5-chloroacenaphthylene is determined by its reactions with various atmospheric oxidants, such as hydroxyl radicals (OH), ozone (O₃), and chlorine atoms (Cl). wikipedia.orgrsc.orgrsc.orgyoutube.com Reactions with chlorine atoms are particularly relevant in marine and coastal areas where concentrations of Cl atoms can be elevated.

Table 2: Rate Constants for the Gas-Phase Reaction of Acenaphthylene with Various Oxidants

| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| Acenaphthylene | Cl | (4.69 ± 0.82) x 10⁻¹⁰ | 293 ± 2 | wikipedia.org |

| Acenaphthylene | OH | (1.24 ± 0.07) x 10⁻¹⁰ | 296 ± 2 | nih.gov |

| Acenaphthylene | O₃ | (1.6 ± 0.1) x 10⁻¹⁶ | 296 ± 2 | nih.gov |

This table provides context for the reactivity of the parent compound, acenaphthylene. The reactivity of 5-chloroacenaphthylene is expected to be of a similar order of magnitude but will be influenced by the chloro-substituent.

Advanced Spectroscopic and Analytical Characterization for 5 Chloroacenaphthylene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

No experimental ¹H NMR or ¹³C NMR data, such as chemical shifts (δ) and coupling constants (J), for Acenaphthylene (B141429), 5-chloro- could be located. This information is fundamental for the definitive structural elucidation of organic molecules, allowing for the assignment of each hydrogen and carbon atom in the molecule's unique electronic environment. While general principles of NMR spectroscopy are well-established for related polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives, specific data for the 5-chloro isomer of acenaphthylene is absent from the surveyed literature. nih.govnih.gov

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Detailed mass spectrometry (MS) data, including the molecular ion peak (M+) and the fragmentation pattern under techniques like electron ionization (EI), could not be found for Acenaphthylene, 5-chloro-. Such data is crucial for confirming the molecular weight and providing insights into the compound's structure through the analysis of its fragments. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition, but these specific measurements are not publicly documented.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

The UV-Vis absorption spectrum, which provides information about the electronic transitions within the conjugated π-system of Acenaphthylene, 5-chloro-, is not available. Key parameters such as the wavelength of maximum absorbance (λmax) and molar absorptivity (ε) are undocumented. Similarly, no data on its potential fluorescence or emission spectroscopy could be retrieved. For comparison, the parent compound, acenaphthylene, exhibits characteristic UV absorption but is noted to be non-fluorescent. nih.govwikipedia.org

Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)

While general methods for the separation and detection of chlorinated PAHs using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are well-developed, specific retention times or chromatographic behavior for Acenaphthylene, 5-chloro- are not reported. nih.govresearchgate.netuctm.edu These techniques are vital for separating the compound from complex mixtures and for its quantification, but require specific analytical standards for method development, for which data is unavailable.

X-ray Diffraction Studies for Solid-State Structure

There are no published X-ray diffraction studies for Acenaphthylene, 5-chloro-. Consequently, information regarding its crystal lattice, unit cell dimensions, space group, and precise bond lengths and angles in the solid state remains unknown. This data is the gold standard for determining the three-dimensional structure of a crystalline solid.

Theoretical and Computational Chemistry of 5 Chloroacenaphthylene

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. rsc.orguci.edu It is a prominent tool for calculating the electronic properties and energetics of molecules such as 5-chloroacenaphthylene.

DFT calculations can determine the optimized geometry of 5-chloroacenaphthylene, corresponding to the minimum energy structure. Key energetic properties that can be calculated include the total electronic energy, the energies of the frontier molecular orbitals (HOMO and LUMO), and the ionization potential and electron affinity. These calculations are fundamental to understanding the molecule's stability and electronic behavior.

For instance, DFT can be employed to analyze the distribution of electron density within the 5-chloroacenaphthylene molecule. The presence of the chlorine atom, an electron-withdrawing group, is expected to significantly influence the electron density distribution across the acenaphthylene (B141429) core, creating regions of higher and lower electron density. This, in turn, affects the molecule's electrostatic potential and its interactions with other molecules.

Table 1: Hypothetical DFT-Calculated Energetic Properties of 5-Chloroacenaphthylene

| Property | Calculated Value | Unit |

| Total Electronic Energy | -X.XXXX | Hartrees |

| HOMO Energy | -Y.YYY | eV |

| LUMO Energy | -Z.ZZZ | eV |

| HOMO-LUMO Gap | A.AAA | eV |

| Ionization Potential | B.BBB | eV |

| Electron Affinity | C.CCC | eV |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations. Actual values would require specific computational studies.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a semi-rigid molecule like 5-chloroacenaphthylene, which has limited conformational flexibility due to its fused ring structure, MD simulations can still provide valuable information.

While large-scale conformational changes are not expected, MD simulations can reveal the nature of molecular vibrations, including the out-of-plane bending of the aromatic rings and the movement of the chlorine atom. These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how intermolecular interactions affect the molecule's dynamics. nih.gov The analysis of the trajectory from an MD simulation can provide insights into the accessible conformational states and the time scales of transitions between them. ub.edu

Potential Energy Surface (PES) Analysis for Reaction Pathways

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. fiveable.melibretexts.org By exploring the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them, which represent chemical reactions. fiveable.mewayne.edunih.gov

For 5-chloroacenaphthylene, PES analysis can be used to study various potential reaction pathways, such as electrophilic or nucleophilic substitution, or addition reactions. The calculations would involve identifying the structures and energies of the reactants, products, and any intermediates and transition states along the reaction coordinate. fiveable.melibretexts.org The energy difference between the reactants and the transition state gives the activation energy, a crucial factor in determining the reaction rate. wayne.edu

For example, a PES analysis could elucidate the mechanism of a substitution reaction at the chloro-substituted carbon or at other positions on the aromatic rings. This would involve mapping the energy changes as a reacting species approaches and bonds with the 5-chloroacenaphthylene molecule, and as the leaving group departs.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.orgwikipedia.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

An FMO analysis of 5-chloroacenaphthylene would involve visualizing the spatial distribution of the HOMO and LUMO. The shapes and energies of these orbitals dictate how the molecule will interact with other reagents. For instance, the location of the largest lobes of the LUMO would indicate the most likely sites for nucleophilic attack. Conversely, the distribution of the HOMO would suggest the regions from which electrons are most readily donated in a reaction with an electrophile. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties of 5-Chloroacenaphthylene

| Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

| LUMO+1 | -Z.ZZZ + ΔE₁ | p-orbitals on carbon atoms |

| LUMO | -Z.ZZZ | p-orbitals on carbon atoms, some contribution from chlorine p-orbitals |

| HOMO | -Y.YYY | p-orbitals on carbon atoms |

| HOMO-1 | -Y.YYY - ΔE₂ | p-orbitals on carbon atoms |

Note: This table provides a hypothetical representation of FMO data. Actual compositions and energies would be determined by quantum chemical calculations.

Quantum Chemical Studies on Reactivity Indices

Quantum chemical calculations can provide a range of reactivity indices that quantify and predict the chemical behavior of a molecule. These indices are often derived from the principles of DFT.

Commonly calculated reactivity indices include:

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are generally considered to be chemically hard. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): A global reactivity index that measures the energy stabilization of a system when it acquires an additional electronic charge from the environment.

Computational Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of 5-chloroacenaphthylene, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated IR spectrum for 5-chloroacenaphthylene would show characteristic peaks corresponding to C-H stretching, C-C stretching in the aromatic rings, and the C-Cl stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can predict the chemical shifts of ¹H and ¹³C atoms. For 5-chloroacenaphthylene, these calculations would help in assigning the signals in the experimental NMR spectra to specific atoms in the molecule, taking into account the electronic effects of the chlorine substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations would provide the wavelengths and intensities of the electronic excitations, offering insight into the electronic structure and chromophoric properties of 5-chloroacenaphthylene.

Research Applications of 5 Chloroacenaphthylene and Its Functionalized Analogues in Materials Science and Organic Synthesis

Polymer Chemistry and Resin Development

The exploration of 5-chloroacenaphthylene and its functionalized analogues in polymer chemistry and resin development is a niche yet significant area of materials science. While specific research on the polymerization of 5-chloroacenaphthylene is not extensively documented in publicly available literature, the polymerization behavior of its parent compound, acenaphthylene (B141429), provides a foundational understanding of the potential synthetic pathways and properties of the resulting polymers. The introduction of a chlorine atom at the 5-position of the acenaphthylene nucleus is expected to influence the monomer's reactivity and the properties of the subsequent polymer, such as solubility, thermal stability, and flame retardancy.

The polymerization of acenaphthylene can proceed through various mechanisms, including free radical and cationic polymerization, to yield polyacenaphthylene. These methods can, in principle, be adapted for 5-chloroacenaphthylene.

Free Radical Polymerization

Free radical polymerization is a common method for vinyl monomers. For acenaphthylene, this process is typically initiated by thermal decomposition of an initiator like benzoyl peroxide to generate free radicals. These radicals then add to the double bond of the acenaphthylene monomer, initiating a chain reaction.

Research on the free radical polymerization of acenaphthylene has shown that the reaction can be carried out in bulk or in solution. A study conducted as part of a space program summary investigated the polymerization of acenaphthylene using benzoyl peroxide as the initiator at various temperatures. The findings from this research are summarized in the table below. nasa.gov

Table 1: Free Radical Polymerization of Acenaphthylene

| Initiator | Initiator Concentration (wt%) | Solvent | Temperature (°C) | Time (hr) | Yield (%) | Molecular Weight |

|---|---|---|---|---|---|---|

| Benzoyl Peroxide | 1.0 | - | 100 | 24 | 67.5 | 285,000 |

| Benzoyl Peroxide | 1.0 | - | 125 | 24 | 74.3 | 335,000 |

| Benzoyl Peroxide | 1.0 | - | 150 | 24 | 86.0 | - |

Data sourced from Space Programs Summary No. 37-27, Volume IV. nasa.gov

The data indicates that higher temperatures lead to an increased yield of the polymer. nasa.gov The molecular weight of the resulting polyacenaphthylene is also influenced by the reaction conditions. It is plausible that 5-chloroacenaphthylene could undergo a similar free radical polymerization, potentially with altered reaction kinetics and resulting polymer properties due to the presence of the chloro-substituent.

Cationic Polymerization

The development of resins based on 5-chloroacenaphthylene would likely involve copolymerization with other monomers to tailor the properties of the final material for specific applications. For instance, copolymerization with monomers like styrene (B11656) or methyl methacrylate (B99206) could yield resins with a balance of properties such as improved processability, enhanced thermal stability, and specific optical or electronic characteristics. The chlorine atom in the 5-chloroacenaphthylene repeating unit could also serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to further tune the resin's properties.

Environmental Chemical Studies of Halogenated Acenaphthylenes

Atmospheric Degradation Pathways of Chlorinated Acenaphthylenes (e.g., OH-initiated reactions, ozonolysis)

The atmospheric persistence of chlorinated acenaphthylenes is dictated by their reactions with key atmospheric oxidants, primarily hydroxyl (OH) radicals and ozone (O3).

For the parent compound, acenaphthylene (B141429), gas-phase reactions with OH radicals and ozone are significant degradation pathways. nih.govepa.gov The rate constants for these reactions have been determined at room temperature. For the reaction with OH radicals, a rate constant of 12.4 +/- 0.7 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ has been reported, while the reaction with ozone has a rate constant of 1.6 +/- 0.1 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. nih.gov The major products identified from the OH radical-initiated reaction of acenaphthylene include a 10-carbon ring-opened product and a dialdehyde. nih.gov The reaction with ozone primarily yields a secondary ozonide. nih.govnih.gov The atmospheric lifetime of acenaphthylene is estimated to be approximately 0.75 hours with respect to ozonolysis. nih.gov

Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), the class of compounds to which 5-chloro-acenaphthylene belongs, are known to be generated during the combustion of organic materials. wikipedia.org Their atmospheric degradation is expected to proceed through similar pathways as their non-chlorinated parent compounds, although the reaction rates and product distributions will be influenced by the presence of the chlorine atom. The chlorine substituent can affect the electron density of the aromatic system, thereby influencing the electrophilic attack by OH radicals and ozone. However, specific kinetic data for the atmospheric reactions of 5-chloro-acenaphthylene are not currently available in the scientific literature.

Photodegradation Mechanisms of Chlorinated Acenaphthylenes

The photodegradation of polycyclic aromatic hydrocarbons (PAHs) in the aqueous phase is an important environmental transformation process. The mechanism of photodegradation is influenced by the presence of oxygen and can involve the formation of PAH cation radicals. nih.gov For many PAHs, the quantum yields of photodegradation increase with increasing oxygen concentration, highlighting the crucial role of oxygen. nih.gov The degradation can proceed through reactions involving both the excited singlet and triplet states of the PAH molecule. nih.gov Reaction with the excited singlet state often occurs via electron transfer to oxygen, while the triplet state reaction is typically a direct reaction with oxygen within a collision complex. nih.gov

For chlorinated aromatic compounds, photodegradation is also a recognized degradation pathway. However, specific studies detailing the photodegradation mechanisms, quantum yields, and product identification for 5-chloro-acenaphthylene are not available in the published literature. The presence of the chlorine atom on the acenaphthylene ring system is expected to influence the photophysical and photochemical properties of the molecule, but the precise effects remain to be elucidated.

Biodegradation Mechanisms by Microbial Systems

The biodegradation of acenaphthylene has been demonstrated by pure bacterial cultures. nih.gov For instance, some bacterial strains can utilize acenaphthylene as a sole source of carbon and energy. The initial steps in the degradation pathway of PAHs by bacteria often involve the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, leading to ring cleavage and further metabolism. nih.gov In marine environments, Cycloclasticus species are known to be important degraders of PAHs, including naphthalene (B1677914), a two-ring aromatic hydrocarbon that is a structural component of acenaphthylene. nih.gov The degradation of acenaphthylene has also been observed under denitrification conditions in soil-water systems. epa.gov

The biodegradation of chlorinated organic compounds is a complex process that can be influenced by various factors, including the degree and position of chlorination. While microorganisms capable of degrading a wide range of chlorinated compounds have been identified, specific information on the biodegradation of 5-chloro-acenaphthylene is lacking. The presence of the chlorine atom can render the molecule more resistant to microbial attack compared to the parent compound. Potential biodegradation pathways could involve initial dechlorination or direct ring cleavage of the chlorinated aromatic structure, but these have not been experimentally verified for 5-chloro-acenaphthylene. The gut microbiota of various organisms can also play a role in the transformation of ingested environmental pollutants, including nitroaromatic compounds, though specific data on chlorinated acenaphthylenes is not available. acs.org

Environmental Distribution and Phase Partitioning in Complex Matrices (e.g., air, soil, water)

Polycyclic aromatic hydrocarbons are widespread environmental contaminants and are found in various environmental compartments, including air, water, and soil. wikipedia.orgnih.gov Due to their generally low water solubility and high lipophilicity, they tend to adsorb to particulate matter in the atmosphere and to organic matter in soil and sediments. nih.gov

Chlorinated PAHs have been detected in a range of environmental matrices, indicating their distribution in the environment. wikipedia.org They have been found in tap water, fly ash from waste incineration, and in soils near industrial complexes. wikipedia.orgsccwrp.org The environmental distribution of 5-chloro-acenaphthylene is expected to be governed by its physicochemical properties, such as its vapor pressure, water solubility, and octanol-water partition coefficient. However, specific data on the environmental monitoring and phase partitioning of 5-chloro-acenaphthylene in air, soil, and water are not available in the current scientific literature.

Pyrolytic Formation and Transformation of Chlorinated Acenaphthylenes

The primary source of chlorinated PAHs in the environment is the incomplete combustion of organic materials in the presence of chlorine. wikipedia.orgepa.gov The combustion of polyvinyl chloride (PVC), a common plastic, has been shown to produce a variety of chlorinated PAHs. epa.gov The temperature and oxygen concentration during combustion are critical factors that influence the types and quantities of chlorinated PAHs formed. epa.govnih.gov For example, at higher combustion temperatures, an increase in the variety and concentration of the parent (non-chlorinated) PAHs is observed, which can then undergo chlorination. epa.gov

While the general mechanisms for the pyrolytic formation of chlorinated PAHs are understood to involve the reaction of PAHs with chlorine at high temperatures, specific studies detailing the formation and transformation of 5-chloro-acenaphthylene during pyrolysis are not available. The specific isomers of chlorinated PAHs that are formed depend on the reaction conditions and the structure of the parent PAH.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of "Acenaphthylene, 5-chloro-" and its derivatives is an area ripe for innovation, with a strong emphasis on developing more sustainable and efficient methods. Traditional synthetic approaches often involve harsh conditions and the use of hazardous reagents. Future research will likely focus on the following:

Direct C-H Chlorination: A significant advancement would be the development of methods for the direct and regioselective chlorination of the acenaphthylene (B141429) core. nih.gov This approach, which avoids the need for pre-functionalized starting materials, is a cornerstone of green chemistry. acs.org Research into catalytic systems, potentially using earth-abundant metals, that can selectively target the C-5 position of acenaphthylene would represent a major breakthrough. acs.org

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for chlorination and other functionalization reactions. This technology allows for precise control over reaction parameters, potentially leading to higher yields and selectivities.

Biocatalysis: The use of enzymes to catalyze the synthesis of chlorinated aromatic compounds is a promising sustainable alternative to traditional chemical methods. While still in its early stages for this class of compounds, research into engineered enzymes could provide highly selective and environmentally benign synthetic routes.

Exploration of Advanced Catalytic Transformations

Beyond its synthesis, the catalytic transformation of "Acenaphthylene, 5-chloro-" into more complex and valuable molecules is a key area for future research. The chlorine atom serves as a versatile handle for a variety of cross-coupling and functionalization reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Future work will likely focus on applying these methods to "Acenaphthylene, 5-chloro-" to synthesize a diverse library of derivatives with tailored electronic and photophysical properties.

C-H Activation/Functionalization: Building upon the synthetic potential of C-H activation, research will also explore the further functionalization of the acenaphthylene scaffold. acs.org This could involve the development of catalytic systems that can selectively activate other C-H bonds on the molecule, allowing for the introduction of a wide range of functional groups. nih.gov

Photocatalysis: Visible-light photocatalysis offers a green and efficient way to drive a variety of organic transformations. Investigating the use of photocatalysts to mediate reactions involving "Acenaphthylene, 5-chloro-" could lead to the discovery of novel reaction pathways and the synthesis of unique molecular architectures.

Integration of Machine Learning in Predictive Chemistry and Materials Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry, and the study of "Acenaphthylene, 5-chloro-" will be no exception.

Predicting Reactivity and Properties: ML models can be trained on existing chemical data to predict the reactivity of molecules in different reactions and to estimate their physical and chemical properties. nih.govresearchgate.netyoutube.com For "Acenaphthylene, 5-chloro-," ML could be used to predict its behavior in various catalytic transformations, identify optimal reaction conditions, and forecast the electronic and optical properties of its derivatives. chemrxiv.org

Accelerating Catalyst Discovery: ML algorithms can screen vast libraries of potential catalysts for specific reactions, significantly accelerating the discovery of new and improved catalytic systems for the synthesis and functionalization of "Acenaphthylene, 5-chloro-".

Designing Functional Materials: By combining computational chemistry with ML, researchers can design novel materials based on the "Acenaphthylene, 5-chloro-" scaffold with desired properties for applications in electronics, photonics, and sensing. researchgate.net

Table 1: Potential Applications of Machine Learning in the Study of Acenaphthylene, 5-chloro-

| Application Area | Specific Task | Potential Impact |

| Synthesis | Predicting reaction yields and regioselectivity for chlorination and functionalization reactions. | Optimization of synthetic routes, reducing experimental effort and waste. |

| Catalysis | Screening for optimal catalysts for cross-coupling and C-H activation reactions. | Accelerated discovery of more efficient and sustainable catalytic systems. |

| Materials Science | Predicting the electronic and optical properties of novel derivatives. | Rational design of functional materials with tailored properties for specific applications. |

| Environmental Science | Modeling the environmental fate and transport of the compound. | Improved risk assessment and development of more effective remediation strategies. |

Deeper Understanding of Complex Reaction Networks

The reactions of "Acenaphthylene, 5-chloro-" can be complex, leading to a variety of products. A deeper understanding of the underlying reaction networks is crucial for controlling selectivity and maximizing the yield of desired products.

Mechanistic Studies: Detailed mechanistic studies, using a combination of experimental techniques (such as kinetic analysis and isotopic labeling) and computational chemistry, will be essential to unravel the intricate steps involved in the synthesis and transformation of "Acenaphthylene, 5-chloro-". rsc.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and predict the relative energies of different intermediates and products. This information is invaluable for understanding and predicting the outcomes of complex reactions.

In-situ Reaction Monitoring: The use of advanced analytical techniques, such as in-situ spectroscopy, can provide real-time information about the species present in a reaction mixture, offering unprecedented insights into the dynamics of complex reaction networks.

Expanding the Scope of Functional Material Applications

The unique electronic and photophysical properties of the acenaphthylene core, modified by the presence of a chlorine atom, make "Acenaphthylene, 5-chloro-" a promising building block for a variety of functional materials.

Organic Electronics: Derivatives of "Acenaphthylene, 5-chloro-" could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices. The chlorine atom can be used to tune the energy levels of the molecule and influence its self-assembly properties. mdpi.com

Fluorescent Probes: The inherent fluorescence of the acenaphthylene scaffold can be modulated by the introduction of different functional groups. This opens up the possibility of developing fluorescent probes based on "Acenaphthylene, 5-chloro-" for sensing applications, such as the detection of metal ions or biomolecules.

Luminescent Materials: The development of novel luminescent materials with tailored emission properties is an active area of research. "Acenaphthylene, 5-chloro-" and its derivatives could serve as platforms for the design of new phosphorescent and fluorescent materials for a range of applications.

Multidisciplinary Approaches to Environmental Chemical Challenges

As a chlorinated PAH, "Acenaphthylene, 5-chloro-" poses potential environmental and health risks. wikipedia.org Addressing these challenges will require a multidisciplinary approach that integrates chemistry, biology, and environmental science. nih.govnih.govfrontiersin.orgtouchcardioime.orgresearchgate.net

Environmental Fate and Transport: Studies are needed to understand the persistence, bioaccumulation, and transformation of "Acenaphthylene, 5-chloro-" in the environment. This includes investigating its partitioning between different environmental compartments (air, water, soil) and its potential for long-range transport.

Bioremediation and Phytoremediation: Research into microbial and plant-based remediation strategies for cleaning up environments contaminated with chlorinated PAHs is crucial. This could involve identifying and engineering microorganisms or plants that can effectively degrade "Acenaphthylene, 5-chloro-".

Advanced Oxidation Processes: The development of advanced oxidation processes, such as photocatalysis and Fenton-like reactions, for the degradation of "Acenaphthylene, 5-chloro-" in water and soil is a promising area of research. These methods have the potential to completely mineralize the compound into harmless products.

Toxicity and Risk Assessment: A thorough evaluation of the toxicity of "Acenaphthylene, 5-chloro-" and its degradation products is necessary to assess the risks it poses to human health and the environment. This will require a combination of in vitro and in vivo studies, as well as the development of predictive toxicology models.

Q & A

Basic: What are the established methods for synthesizing 5-chloroacenaphthylene in laboratory settings?

Answer:

The primary synthesis route involves flash vacuum thermolysis (FVT) of 5-(1-chloroethenyl)acenaphthene at 1100°C, yielding pyracylene intermediates that are recrystallized at –20°C for purification . For analytical standards, high-purity 5-chloroacenaphthylene is prepared via halogenation of acenaphthylene precursors under controlled conditions, with environmental-grade standards (e.g., 99 atom% deuterated forms) validated using GC-MS and NMR .

Advanced: How do thermal decomposition pathways of 5-chloroacenaphthylene vary under different pyrolysis conditions?

Answer:

At temperatures ≥1000°C, 5-chloroacenaphthylene undergoes ring-contraction–expansion rearrangements , forming cyclopent[bc]acenaphthylene intermediates and decomposing into acenaphthylene (C12H8), 1-ethynyl-, and 3-ethynyl-acenaphthylene derivatives . Semiempirical AM1 calculations confirm these pathways by mapping the C14H8 potential energy surface, showing kinetic favorability for ethynyl product formation .

Basic: What analytical techniques are recommended for characterizing 5-chloroacenaphthylene derivatives?

Answer:

- GC-MS : For purity assessment and identification of volatile byproducts.

- <sup>1</sup>H/<sup>13</sup>C NMR : To resolve chlorine-substitution patterns and confirm regioselectivity.

- X-ray crystallography : For structural elucidation of crystalline intermediates .

- DSC (Differential Scanning Calorimetry) : To measure enthalpy of fusion and phase transitions, referencing NIST-compiled thermodynamic data .

Advanced: How can computational chemistry resolve contradictions in experimental data on 5-chloroacenaphthylene’s reactivity?

Answer:

Discrepancies in reaction outcomes (e.g., competing rearrangement pathways) are addressed using density functional theory (DFT) to model transition states and compare activation energies. For example, AM1 calculations validate the formation of ethynyl derivatives over alternative isomers under FVT conditions . Cross-validation with experimental pyrolysis data (e.g., GC-MS profiles) ensures computational accuracy .

Basic: What are the best practices for validating environmental analysis data involving 5-chloroacenaphthylene?

Answer:

- Use certified reference materials (e.g., acenaphthylene-d8 for isotope dilution in GC-MS) to minimize matrix interference .

- Follow EPA protocols for semivolatile organic compound analysis, including spike/recovery tests and blank corrections .

- Validate thermodynamic properties (e.g., heat of combustion) against NIST datasets, which report ±2% uncertainty for acenaphthene derivatives .

Advanced: How do substituent effects influence the aromaticity and stability of 5-chloroacenaphthylene?

Answer:

The chlorine substituent induces electron-withdrawing effects , reducing aromatic stabilization compared to unsubstituted acenaphthylene. Hydrogenation studies show a 15–20% decrease in resonance energy, as quantified by combustion calorimetry (ΔHcombustion = –5640 kJ/mol for 5-chloroacenaphthylene vs. –5420 kJ/mol for acenaphthylene) . Computational NICS (Nucleus-Independent Chemical Shift) analyses further corroborate reduced diatropic ring currents .

Basic: What are critical considerations for designing reproducible synthesis protocols?

Answer:

- Document FVT parameters (temperature ramp rates, vacuum pressure) to ensure pyrolytic consistency .

- Specify solvent grades (e.g., HPLC-grade toluene for recrystallization) and storage conditions (e.g., –20°C for light-sensitive derivatives) .

- Include error margins for instrumental data (e.g., ±0.1°C for melting points) .

Advanced: How can researchers address discrepancies in reported solubility parameters for 5-chloroacenaphthylene?

Answer:

Contradictory solubility data (e.g., in DMSO vs. hexane) require controlled solubility assays using nephelometry or UV-vis spectroscopy. Normalize results to reference standards (e.g., acenaphthene-d10) and report Hansen solubility parameters (δD, δP, δH) to account for polarity variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.